1-N-Boc-4-(3-Cbz-氨基-3-甲氧羰基烯丙基)哌啶

描述

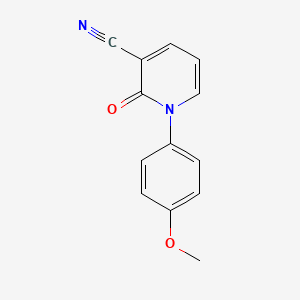

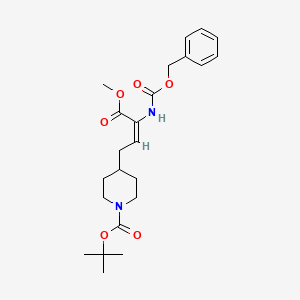

“1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” is a chemical compound with the molecular formula C23H32N2O6 . It has a molecular weight of 432.51 g/mol . This compound is used in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of “1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” involves the use of N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are easily synthesized from various amines using many methods . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of “1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” is defined by its molecular formula C23H32N2O6 . The monoisotopic mass of this compound is 432.226044 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine” include a density of 1.154g/cm3 and a boiling point of 550.2ºC at 760 mmHg . The melting point of this compound is not available .科学研究应用

组合化学的支架

正交 N 保护(Boc 和 Cbz)4-(1,2,3-三唑-4-基)-取代的 3-氨基哌啶,由哌啶结构单元通过亲核叠氮环开环和铜催化的 Huisgen 1,3-偶极环加成制备,代表了组合化学的新支架。这些化合物可以通过涉及 N-Boc 和 Cbz 保护策略的序列合成,在药物发现中开发多样化的化学库方面具有显着潜力 (Schramm 等人,2010)。

GPCR 靶向化合物的合成

已经开发了一种简单的合成路线来制备 1'-H-螺(吲哚啉-3,4'-哌啶) 衍生物,利用双烷基化,然后脱保护 Boc 和环化。该方法促进了针对 G 蛋白偶联受体 (GPCR) 的化合物的合成,突出了该化合物在治疗剂开发中的作用 (Xie 等人,2004)。

N-杂环的非对映选择性合成

由阳离子 CpRu 络合物催化的 N-取代的 ω-氨基和-氨基羰基烯丙醇的不对称分子内脱水 N-烯丙基化,证明了 N-保护的哌啶在合成 α-烯基吡咯烷、哌啶和氮杂环烷型 N-杂环中的效用。该方法为合成具有高对映体纯度的潜在生物活性分子提供了广泛的 N-取代(包括 Boc 和 Cbz)(Seki 等人,2012)。

生物羟基化

当与真菌 Beauveria bassiana ATCC 7159 孵育时,N-苄氧羰基 (Cbz) 保护的哌啶已显示出区域选择性生物羟基化,主要产生 4-羟基化产物。该生物转化过程说明了使用微生物来修饰 N-保护的哌啶以合成羟基化衍生物的潜力,这在药物化学中具有重要意义 (Aitken 等人,1998)。

先进材料科学

通过钯催化的偶联反应制备的含有咔唑单元和叔丁氧羰基 (boc) 基团的聚亚氨基芳烯的电致变色性质证明了该化合物在材料科学中的潜在应用。这些聚合物在氧化后表现出颜色变化,表明它们在电致变色器件中的应用。这项研究强调了 N-Boc 保护化合物在开发具有可调光学性质的新材料中的多功能性 (Berns & Tieke, 2015)。

作用机制

Target of Action

The primary target of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the chemotaxis of immune cells.

Mode of Action

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine interacts with the CCR5 receptor as an antagonist . By binding to this receptor, it prevents the natural ligands from interacting with the receptor, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The compound’s interaction with the CCR5 receptor affects the chemokine signaling pathway . This pathway is responsible for the migration of immune cells to sites of inflammation or injury. By blocking this pathway, the compound can potentially modulate immune responses.

Result of Action

By acting as a CCR5 antagonist, 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine can potentially inhibit the migration of immune cells, leading to a modulation of immune responses . This could have implications in the treatment of diseases where the CCR5 receptor and its associated pathways play a significant role, such as HIV-1 infection .

属性

IUPAC Name |

tert-butyl 4-[(E)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHCJHPSZPXPGN-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650665 | |

| Record name | tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine | |

CAS RN |

890849-78-2 | |

| Record name | tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)